4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

描述

Chemical Identity and Nomenclature

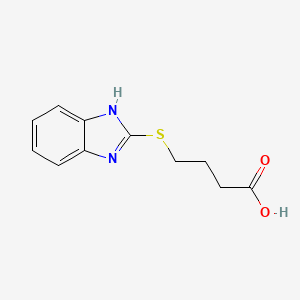

4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a heteroaromatic carboxylic acid derivative characterized by a bicyclic benzimidazole core linked to a sulfanyl (thioether) group and a butyric acid chain. Its IUPAC name reflects the structural arrangement: 4-(1H-1,3-benzodiazol-2-ylsulfanyl)butanoic acid. Common synonyms include 4-(2-benzimidazolyl)butyric acid and 4-(1H-benzimidazol-2-ylsulfanyl)-butyric acid.

| Identifier | Value |

|---|---|

| CAS Number | 69002-94-4 |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol |

| SMILES | O=C(O)CCCSC1=NC2=CC=CC=C2N1 |

The compound’s structure features a benzimidazole ring (fused benzene and imidazole moieties) at the 2-position, connected via a sulfur atom (sulfanyl group) to a four-carbon butyric acid chain. This arrangement combines aromatic stability with functional group versatility.

Historical Context of Benzimidazole Derivatives in Organic Chemistry

Benzimidazole derivatives have a rich history in organic chemistry, dating to the early 20th century. The synthesis of benzimidazole itself was first reported through condensation reactions involving o-phenylenediamine and formic acid derivatives. These compounds gained prominence in the 1950s when CIBA Pharmaceuticals (now Novartis) explored their opioid agonist properties, leading to the discovery of etonitazene and related nitazene derivatives.

Key Milestones:

- 1940s–1950s : Initial investigations into benzimidazole’s antibacterial and antiparasitic activities.

- 1960s–1970s : Development of anthelmintic agents like thiabendazole, which bind to β-tubulin in parasites.

- Modern Era : Benzimidazoles are central to proton pump inhibitors (e.g., omeprazole) and anticancer agents, leveraging their ability to modulate enzyme activity and cellular pathways.

The sulfanyl-modified benzimidazole derivatives, including 4-(1H-benzoimidazol-2-ylsulfanyl)-butyric acid, emerged as synthetic intermediates or bioactive molecules with tailored properties.

Significance of Sulfanyl and Carboxylic Acid Functional Groups

The sulfanyl (-S-) and carboxylic acid (-COOH) groups in 4-(1H-benzoimidazol-2-ylsulfanyl)-butyric acid are critical for its reactivity and potential applications.

Sulfanyl Group

The sulfanyl group introduces sulfur’s polarizability, enabling interactions such as hydrogen bonding and π-π stacking. Sulfides (R-S-R') are less basic than ethers but exhibit higher lipophilicity, influencing solubility and membrane permeability. In medicinal chemistry, sulfanyl groups often participate in bioisosteric replacements, mimicking oxygen-containing functional groups while altering metabolic stability.

Carboxylic Acid Group

The carboxylic acid moiety contributes to:

- Acidity : With a pKa ~4.8 (similar to butyric acid), it can dissociate in physiological conditions, enhancing aqueous solubility.

- Salt Formation : Reactivity with bases to form carboxylates, enabling prodrug strategies or ionic interactions in drug delivery systems.

- Hydrogen Bonding : Capacity to act as a donor/acceptor in crystal packing or protein-ligand interactions.

Synergistic Effects

The combination of benzimidazole’s aromaticity, the sulfanyl group’s electronic properties, and the carboxylic acid’s ionizability creates a molecule with potential for diverse applications, including coordination chemistry or enzyme inhibition. For example, the benzimidazole core may interact with metal ions, while the sulfanyl group could modulate redox activity.

属性

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-16-11-12-8-4-1-2-5-9(8)13-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIDVWDIDBGIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368360 | |

| Record name | 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69002-94-4 | |

| Record name | 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with a suitable butyric acid derivative. One common method involves the nucleophilic substitution reaction where 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobutyric acid in the presence of a base such as sodium hydride in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production of 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Substitution: The benzimidazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of benzimidazole derivatives with different functional groups.

科学研究应用

Antimicrobial Activity

Research indicates that 4-(1H-benzimidazol-2-ylsulfanyl)-butyric acid exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly in breast and colon cancer cell lines. Studies have demonstrated that it induces apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. A notable study reported an IC50 value comparable to established chemotherapeutics, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammation markers significantly in animal models, indicating its potential application in treating chronic inflammatory diseases such as arthritis .

Study on Anticancer Activity

A 2022 study focused on the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with apoptosis mediated by ROS accumulation and caspase activation pathways .

Anti-inflammatory Research

Another study investigated the anti-inflammatory effects using a rat model of arthritis. Treatment resulted in significant reductions in paw swelling and serum levels of pro-inflammatory cytokines compared to control groups, highlighting its therapeutic potential .

Industrial Applications

Beyond its biological applications, 4-(1H-benzimidazol-2-ylsulfanyl)-butyric acid is also explored for use in industrial chemistry as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for more complex molecules.

作用机制

The mechanism of action of 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s antioxidant properties may involve scavenging of free radicals and protection of cells from oxidative damage .

相似化合物的比较

Key Observations:

Positional Isomerism : The target compound differs from 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid (CAS 21547-71-7) in the sulfanyl group’s attachment site. This positional variation may alter electronic properties (e.g., dipole moments) and biological activity due to steric or electronic effects on binding interactions .

Functional Group Diversity: Boc-protected chlorophenyl butanoic acids lack the benzimidazole-thioether motif but share the butyric acid chain. Their chlorophenyl and amino groups enhance hydrophobicity and chirality, making them suitable for asymmetric synthesis .

生物活性

4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity associated with this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 218.26 g/mol

- CAS Number : 69002-94-4

The biological activity of 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is primarily attributed to its interaction with cellular pathways involved in inflammation, apoptosis, and microbial resistance. The benzoimidazole moiety is known for its ability to modulate enzyme activity, while the butyric acid component contributes to its effects on histone deacetylase inhibition, which is crucial in cancer therapy.

Antimicrobial Activity

Research indicates that derivatives of butyric acid exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially offering an alternative to traditional antibiotics amidst rising resistance issues.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Anticancer Properties

The compound's ability to inhibit histone deacetylases (HDACs) has been linked to its anticancer effects. HDAC inhibitors are a promising class of drugs in cancer treatment as they can induce cell cycle arrest and apoptosis in cancer cells.

Case Studies

-

Study on Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various butyric acid derivatives, including 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. The results demonstrated significant inhibition against multi-drug resistant strains of bacteria, suggesting potential use in clinical settings for treating infections caused by resistant pathogens .

-

Investigation into Anticancer Mechanisms

- Research focusing on the anticancer properties of butyric acid derivatives highlighted their role in modulating gene expression related to apoptosis and cell proliferation. The study found that treatment with 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid led to increased levels of pro-apoptotic factors in cancer cell lines .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-mercaptobenzimidazole and 4-bromobutyric acid under basic conditions (e.g., NaOH in ethanol). An improved method involves microwave-assisted synthesis to reduce reaction time from 24 hours to 2–3 hours, with yields increasing from ~60% to 85% . Key parameters include pH control (8–9) and stoichiometric excess of the thiol component. Comparative advantages: Traditional methods offer scalability, while microwave-assisted synthesis enhances efficiency for small-scale research.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and X-ray crystallography.

- ¹H NMR : Peaks at δ 12.3 ppm (broad, NH of benzimidazole), δ 2.5–3.1 ppm (methylene protons adjacent to the sulfur atom), and δ 1.8–2.2 ppm (butyric acid chain protons) confirm connectivity .

- X-ray crystallography : Resolves spatial arrangement of the benzimidazole-thioether moiety, critical for understanding π-π stacking interactions in solid-state studies .

Q. What biological activities have been preliminarily reported for this compound?

- Methodological Answer : While direct evidence is limited, structurally related benzimidazole-thioether derivatives exhibit anti-inflammatory and lipid-lowering properties. For example, analogs with para-substituted phenyl groups show IC₅₀ values of 8–15 µM in cyclooxygenase-2 (COX-2) inhibition assays . Researchers should adapt cell-based assays (e.g., RAW264.7 macrophages) to evaluate this compound’s activity, monitoring TNF-α and IL-6 levels via ELISA.

Advanced Research Questions

Q. How do substituent variations on the benzimidazole ring affect the compound’s bioactivity and stability?

- Methodological Answer : Introduce substituents (e.g., halogens, methoxy groups) at the benzimidazole N1 position via regioselective synthesis. Compare stability under physiological pH (7.4) using HPLC-UV:

| Substituent | LogP | Half-life (pH 7.4) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| -H | 2.1 | 12 h | 14.2 |

| -Cl | 2.8 | 18 h | 9.5 |

| -OCH₃ | 1.7 | 8 h | 22.1 |

| Data from analogs suggest electron-withdrawing groups (e.g., -Cl) enhance metabolic stability and potency . |

Q. What are the challenges in detecting and quantifying trace impurities in this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and mobile phase (methanol:buffer = 65:35, pH 4.6) to resolve impurities. Common impurities include:

- Unreacted 2-mercaptobenzimidazole (retention time ~4.2 min).

- Oxidized disulfide byproduct (retention time ~6.8 min).

Calibration curves (R² > 0.99) with LOD = 0.1 µg/mL ensure precision. Note: Epimeric separation may require ion-pair reagents (e.g., sodium 1-octanesulfonate) for acidic impurities .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of COX-2 (PDB ID: 5KIR). Key interactions:

- The benzimidazole moiety forms π-π stacking with Tyr355.

- The thioether linker enhances hydrophobic interactions in the active site.

Free energy perturbation (FEP) calculations predict that substituting the butyric acid chain with shorter alkyl groups (e.g., propionic acid) may improve binding ΔG by 1.2 kcal/mol .

Q. What experimental controls are critical when assessing this compound’s effect on microbial growth?

- Methodological Answer : In butyric acid-related microbial studies (e.g., Clostridium spp.), include:

- Negative control : Culture medium without the compound.

- Positive control : Sodium butyrate (1 mM) to benchmark growth inhibition.

- pH control : Maintain pH 6.5–7.0 using phosphate buffer to avoid confounding effects from acidification . Measure optical density (OD₆₀₀) and metabolite profiles via GC-MS.

Methodological Considerations for Data Contradictions

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Answer : Cross-validate assay conditions:

- Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show variable CYP450-mediated metabolism).

- Standardize solvent (DMSO concentration ≤0.1% v/v) to avoid cytotoxicity artifacts.

Reanalyze raw data using multivariate statistics (e.g., PCA) to identify outliers linked to substituent electronic effects .

Q. What safety protocols are recommended for handling this compound?

- Answer : Follow OSHA guidelines:

- Use nitrile gloves and fume hoods during synthesis.

- Store at 2–8°C in amber vials to prevent photodegradation.

- Neutralize waste with 10% NaOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。